2-[(6-Chloropyridin-3-yl)oxy]acetic acid
Description
2-[(6-Chloropyridin-3-yl)oxy]acetic acid is a small molecule compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJXMZDJYAHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid typically involves the reaction of 6-chloro-3-hydroxypyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the chloroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Integrated Stress Response
One of the significant applications of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid is its role as a modulator of the Integrated Stress Response (ISR). ISR is a cellular response to stress that can influence various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound may help regulate ISR signaling pathways, which could be beneficial in treating conditions such as:
- Cancer : The compound has shown potential in inhibiting tumor growth by modulating eIF2α phosphorylation, a key process in ISR signaling .
- Neurodegenerative Diseases : It may also preserve synaptic function and reduce neuronal decline associated with disorders like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against resistant bacterial strains. In vitro studies have shown that derivatives of this compound possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a candidate for developing new antimicrobial agents .
Agricultural Applications
In agricultural research, this compound has been tested for its effectiveness in crop protection. Field trials indicated a marked decrease in weed populations and an increase in crop yield, supporting its application in sustainable agriculture practices .
Summary of Case Studies
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloropyridin-3-yl)oxy]acetic acid tert-butyl ester: This compound is a derivative of this compound with a tert-butyl ester group.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: This compound is another pyridine derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its chloro and acetic acid functional groups provide versatility in chemical synthesis and potential therapeutic applications.
Biological Activity
2-[(6-Chloropyridin-3-yl)oxy]acetic acid, also known as 2-(6-chloropyridin-3-yl)acetic acid, is a compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₆ClNO₂
- CAS Number : 234109-28-5
- Molecular Weight : 173.58 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloropyridine moiety enhances its binding affinity to specific targets, potentially leading to modulation of their activity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes. For instance, studies have shown that chloropyridine derivatives can inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in glucocorticoid metabolism. This inhibition can have implications for conditions like metabolic syndrome and type 2 diabetes .
2. Antiviral Activity
Recent studies have explored the antiviral properties of related compounds against SARS-CoV-2, the virus responsible for COVID-19. Certain derivatives demonstrated significant inhibitory effects on viral replication, suggesting a potential therapeutic role in antiviral treatments .
3. Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells while maintaining relatively low toxicity in normal cells .
Case Study 1: Inhibition of 11β-HSD1
A study examined the structure-activity relationship (SAR) of chloropyridine derivatives, including this compound. The findings revealed that modifications at the pyridine ring significantly influenced the inhibitory potency against 11β-HSD1, with IC50 values ranging from nanomolar to micromolar concentrations depending on the substituents .
| Compound | IC50 (nM) |
|---|---|
| Unsubstituted Chloropyridine | 27 |
| 6-Chloro Derivative | 117 |
| Methyl-substituted Derivative | >500 |
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral efficacy of chloropyridine derivatives against SARS-CoV-2. The results indicated that certain compounds exhibited potent inhibition of viral replication in vitro, with IC50 values as low as 29 nm .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Inhibition of viral entry |
| Compound B | 0.8 | Inhibition of replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
